molecular formula C32H32N4O5 B606551 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide CAS No. 1693731-40-6

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide

Numéro de catalogue B606551
Numéro CAS: 1693731-40-6
Poids moléculaire: 552.631
Clé InChI: KLHOCHQJHXNKAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model.
CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).

Applications De Recherche Scientifique

Inhibition of the HSF1 Stress Pathway

The Specific Scientific Field

The specific scientific field for this application is Cancer Research , specifically in the context of the HSF1 stress pathway .

A Comprehensive and Detailed Summary of the Application

CCT251236 was identified as an inhibitor of the HSF1 stress pathway, which is a master regulator of the classical ‘cytoprotective’ heat shock response . This pathway is activated by various elements of the cancer state, reprogramming the transcriptome in a way that is overlapping with, but distinct from, the canonical heat-shock response . There is a strong correlation between the expression of activated HSF1 in tumors and adverse clinical outcomes .

A Detailed Description of the Methods of Application or Experimental Procedures

The compound was identified through a high throughput Arrayscan assay of 200,000 compounds to measure the inhibition of HSF1-mediated HSP72 expression stimulated by pre-treatment with an HSP90 inhibitor . A probe based on CCT251236 was applied in chemo-proteomic strategies to identify the molecular target .

A Thorough Summary of the Results or Outcomes Obtained

The compound showed potent growth inhibition of human ovarian cancer cell lines in vitro and good efficacy against human ovarian cancer xenografts in nude mice in vivo . The molecular target of CCT251236 was discovered to be pirin, a high affinity molecular target .

Proteolysis Targeting Chimeras (PROTACs) Against Pirin

The Specific Scientific Field

The specific scientific field for this application is Cancer Research , specifically in the context of Proteolysis Targeting Chimeras (PROTACs) .

A Comprehensive and Detailed Summary of the Application

CCT251236 has been used to confirm in-cell target engagement with pirin, a putative transcription factor co-regulator . This was achieved by creating a heterobifunctional protein degradation probe using the proteolysis targeting chimeras (PROTACs; CCT367766) comprising a pirin-binding moiety linked to the cereblon-targeting ligand thalidomide .

A Detailed Description of the Methods of Application or Experimental Procedures

The PROTAC molecule was designed to recruit pirin to the E3 ubiquitin ligase cereblon, resulting in the ubiquitylation and degradation of pirin . Negative control probes lacking binding to pirin (CCT367857) or cereblon (CCT367936) were also designed and synthesized . The cellular selectivity of the PROTAC to pirin was estimated in an unbiased manner by carrying out whole proteome mass spectrometry in SKOV3 cells .

A Thorough Summary of the Results or Outcomes Obtained

A concentration-dependent depletion of pirin protein from as low as 0.5nM and as early as 2 hr treatment of SKOV3 human ovarian cancer cells with the PROTAC was demonstrated . The negative controls CCT367857 and CCT367936 exhibited no pirin depletion at equimolar concentrations . At higher concentrations of the active probe, a hook effect is observed, consistent with the formation of a ternary complex . Degradation of pirin by the PROTAC was confirmed to be proteasome-dependent by rescue of depletion following pre-incubation with the proteasome inhibitor MG132 . In addition, the PROTAC could not induce pirin degradation in CRISPR/cas9 cereblon knockout SKOV3 cells, confirming dependence on cereblon . Pre-treatment with the bisamide compound CCT251236 or free thalidomide abrogated the PROTAC-induced pirin degradation, consistent with pirin and cereblon engagement . From 8547 quantifiable proteins identified, only pirin (2.3-fold reduction) displayed a statistically significant (P adj <0.05) difference in protein expression, indicating impressive selectivity .

Targeting Proteotoxic Stress Response in Myeloma

The Specific Scientific Field

The specific scientific field for this application is Cancer Research , specifically in the context of Proteotoxic Stress Response in Myeloma .

A Comprehensive and Detailed Summary of the Application

CCT251236 has been used in the research of multiple myeloma, a plasma cell malignancy characterized by a relapsing clinical course . Neoplastic plasma cells experience proteotoxic stress due to increased immunoglobulin production . Impaired protein homeostasis activates adaptive mechanisms for myeloma cell survival, such as the unfolded protein response and modulation of the heat shock response . CCT251236, along with another small molecule KRIB11, inhibits transcriptional activation of HSF1 target genes .

A Detailed Description of the Methods of Application or Experimental Procedures

The HSF1 transcription factor is a key integrator of the cellular stress response, coordinating the expression of chaperone genes, ubiquitin, and heat shock genes . Upon exposure to stress, HSF1 translocates into the nucleus, where it becomes a trimer, gets phosphorylated, and binds heat shock response elements in the promoter of heat shock genes . Chromatin immunoprecipitation sequencing (ChIP-Seq) has identified HSF1 target genes beyond heat shock response genes involved in diverse oncogenic processes, including cell-cycle regulation, mitosis, and translation .

A Thorough Summary of the Results or Outcomes Obtained

The novel anti-HSF1 small-molecule inhibitors CCT251236 and KRIB11 demonstrate in vitro and in vivo antimyeloma activity, representing a novel approach for targeting the heat shock response in myeloma . The small molecules KRIB11 and CCT251236 inhibit transcriptional activation of HSF1 target genes . This approach impacts myeloma cell survival under proteotoxic stress .

Propriétés

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOCHQJHXNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide

CAS RN

1693731-40-6
Record name N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.